Miro1 Reducer IC50 for Miro1 Protein Reduction in PD Patient Fibroblasts
Miro1 Reducer reduces Miro1 protein levels in PD patient fibroblasts in a dose-dependent manner with an IC50 of 7.8 μM [1]. In contrast, genetic Miro1 knockdown via shRNA achieves ~70-80% reduction but lacks the dose-dependent control necessary for pharmacological studies [2]. T-type calcium channel antagonists, an alternative class of Miro1 reducers, lack reported IC50 values for Miro1 reduction in PD fibroblasts, making dose-response comparisons impossible [3].
| Evidence Dimension | IC50 for Miro1 protein reduction |
|---|---|
| Target Compound Data | 7.8 μM (IC50) |
| Comparator Or Baseline | Genetic Miro1 knockdown (shRNA): ~70-80% reduction at unspecified dose; T-type calcium channel antagonists: no reported IC50 |
| Quantified Difference | Miro1 Reducer: quantifiable, dose-dependent IC50; Comparators: no quantifiable dose-response data for Miro1 reduction |
| Conditions | PD patient-derived skin fibroblasts treated with Miro1 Reducer for 30 hrs; Miro1 protein levels quantified by Western blot (Figure 2D) |
Why This Matters
A defined IC50 enables reproducible dose-response studies and target engagement quantification, which are essential for selecting Miro1 Reducer over uncharacterized alternatives.
- [1] Hsieh CH, Li L, Vanhauwaert R, et al. Miro1 Marks Parkinson's Disease Subset and Miro1 Reducer Rescues Neuron Loss in Parkinson's Models. Cell Metab. 2019;30(6):1131-1140.e7. PMID: 31564441; PMCID: PMC6893131. View Source
- [2] Hsieh CH, Shaltouki A, Gonzalez AE, et al. Functional Impairment in Miro Degradation and Mitophagy Is a Shared Feature in Familial and Sporadic Parkinson's Disease. Cell Stem Cell. 2016;19(6):709-724. PMID: 27618216. View Source
- [3] T-Type Calcium Channel Antagonists and Uses Thereof. US Patent Application 20240190865. Filed March 3, 2022. View Source
